硫酸カリウム

説明

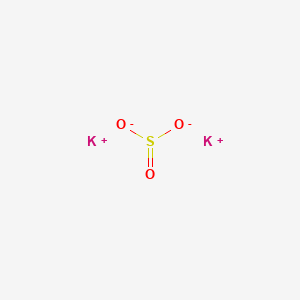

Potassium sulfite, also known as potassium sulphite, is an inorganic compound composed of potassium and sulfite ions. It is a white crystalline solid that is odorless and hygroscopic. Potassium sulfite is widely used in various industries, such as food, pharmaceutical, and agricultural. It is used as a preservative, antioxidant, and pH regulator in food, and as a reducing agent for pharmaceuticals and agricultural products. Potassium sulfite is also used in laboratory experiments as a reagent for various biochemical and physiological studies.

科学的研究の応用

- 硫酸カリウムは、二酸化硫黄(SO₂)の酸化における触媒として機能します。この反応は、大気汚染の抑制や廃水処理などの環境プロセスにおいて不可欠です。 SO₂の酸化を促進することで、産業プロセスや発電所からの有害な排出を軽減するのに役立ちます .

- 研究者は、アリールイソシアネートの環状三量化反応におけるアニオン触媒として、硫酸カリウムを使用しています。 この反応は、材料科学や有機合成において応用が見られる、ヘテロ環状の対称的なイソシアヌレートの生成につながります .

- 硫酸カリウムは、還元剤として働き、酸素とROSをスカベンジします。その抗酸化作用は、生物学的および化学的システムにおいて有用です。 感度の高い化合物を酸化による損傷から保護し、保存期間を延ばすことができます .

- 写真では、硫酸カリウムは写真現像剤の成分として使用されてきました。銀イオンを還元して、写真フィルムや写真用紙に可視画像を形成するのに役立ちます。 デジタル写真が従来のフィルムに取って代わったため、この歴史的な用途は注目に値します .

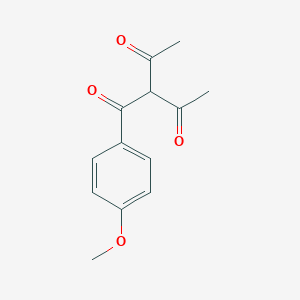

- 硫酸カリウムは、分析化学において役割を果たします。アルデヒドやケトンなど、特定の分析物の定量に使用する試薬として使用されます。 その還元特性は、滴定や比色分析における特定の反応を促進します .

- 科学者は、土壌中の亜硫酸酸化酵素活性を測定するアッセイ法を開発しました。硫酸カリウムはこのアッセイにおいて、基質と電子供与体として役立ちます。 亜硫酸から硫酸への変換を監視することで、研究者は土壌の微生物活性と硫黄循環に関する洞察を得ています .

二酸化硫黄酸化における触媒

環状三量化反応におけるアニオン触媒

酸素と活性酸素種(ROS)のスカベンジャー

写真現像剤

分析化学

土壌研究における亜硫酸酸化酵素アッセイ

これらの用途は、硫酸カリウムの科学研究における汎用性を示しています。還元剤、触媒、スカベンジャーとしての特性は、さまざまな分野におけるその重要性に貢献しています。 研究者は、この化合物の新しい用途を探求し続けており、さらなる調査の対象として興味深いものです . 何か他に情報が必要な場合や質問がある場合は、お気軽にお尋ねください!😊

作用機序

Target of Action

Potassium sulfite is an inorganic compound with the formula K2SO3. It is the salt of potassium cation and sulfite anion . The primary target of potassium sulfite is the cellular environment where it interacts with various biochemical processes.

Mode of Action

Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells. The concentration differences of these charged particles cause a difference in electric potential between the inside and outside of cells, known as the membrane potential . The balance between potassium and sodium is maintained by ion pumps in the cell membrane .

Biochemical Pathways

The inorganic sulfur in the environment, sulfate ion in soil and sulfur dioxide gas in the air, is fixed into Cys by the sulfur assimilation pathway in plants . Thereafter, Cys is converted to Met . Up to 154 different genomic bins with potential for sulfur transformation were recovered, revealing a panoply of taxonomically diverse microorganisms with complex metabolic pathways for biogeochemical sulfur reactions .

Pharmacokinetics

Potassium, in general, is mostly eliminated through urine but also skin and feces .

Result of Action

The cell membrane potential created by potassium and sodium ions allows the cell to generate an action potential—a “spike” of electrical discharge. The ability of cells to produce electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function .

Action Environment

Potassium sulfite is a white solid that is highly soluble in water . Its action, efficacy, and stability can be influenced by environmental factors such as temperature, pH, and the presence of other ions in the solution.

Safety and Hazards

Potassium sulfite should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . Contact with acids liberates toxic gas .

Relevant Papers A paper titled “Contact allergy and intolerance to sulphite compounds: clinical and occupational relevance” discusses the allergic reactions and intolerance caused by sulphite compounds, including potassium sulfite . The paper suggests that epidermal sensitizations to sulphite are rarely of occupational relevance .

生化学分析

Biochemical Properties

Potassium sulfite interacts with various enzymes, proteins, and other biomolecules. It is involved in sulfur assimilation, a process that converts sulfate to sulfide . The sulfite reductase enzyme, found in plant cells, catalyzes the transfer of six electrons from ferredoxin to sulfite to produce sulfide .

Cellular Effects

Potassium sulfite influences cell function by participating in the sulfur cycle. Sulfur is essential for the catalytic or electrochemical functions of biomolecules in cells . It is found in amino acids, oligopeptides, vitamins, cofactors, and a variety of secondary products .

Molecular Mechanism

At the molecular level, potassium sulfite exerts its effects through binding interactions with biomolecules and changes in gene expression. The thiol group of cysteine (Cys) in proteins maintains protein structure by forming disulfide bonds between two Cys residues via oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium sulfite can change over time. For instance, sulfite biosensors, which measure sulfite in food, beverages, and water, can be reused 100–300 times over a period of 1–240 days .

Metabolic Pathways

Potassium sulfite is involved in the sulfur assimilation pathway, which encompasses the reactions involved in the conversion of sulfate to sulfide . This pathway involves sulfur activation and reduction to sulfide .

特性

IUPAC Name |

dipotassium;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZRJJOHZFYXTO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889532 | |

| Record name | Potassium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Dihydrate: White solid; Slowly oxidized by air to sulfate; [Merck Index] White powder; [MSDSonline] | |

| Record name | Sulfurous acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6823 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White crystals or crystalline powder; sol in about 3.5 parts water; decomposed by diluted acids with evolution of sulfur dioxide; pH about 8 /dihydrate/, White-yellowish, hexagonal form; insol in ammonia; slightly sol in alcohol /dihydrate/ | |

| Record name | POTASSIUM SULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

10117-38-1 | |

| Record name | Potassium sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010117381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/015KZC652E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM SULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: Can potassium sulfite be used in the pulp and paper industry?

A1: Yes, potassium sulfite shows promise as a cooking agent in the pulp and paper industry, specifically for straw pulp production. Research suggests that potassium-based sulfite pulping is a viable alternative to traditional sodium-based methods, yielding pulp with good strength and bleachability [, , , ].

Q2: Are there environmental benefits to using potassium sulfite for pulping?

A2: Potentially. Studies indicate that using potassium sulfite for pulping could allow for effluent recovery and use as fertilizer due to its potassium and lignin content. This could contribute to a more sustainable, cyclical process between the paper industry and agriculture [, ].

Q3: How does potassium sulfite impact gold coating in industrial applications?

A3: Research indicates that potassium sulfite can be used in gold electroplating baths, impacting the characteristics of the gold coating. Studies show that the concentration of potassium sulfite in the bath affects the microhardness, deposition rate, and cathodic current efficiency of the gold coating [].

Q4: Is potassium sulfite compatible with high temperatures?

A4: Potassium sulfite exhibits complex behavior at high temperatures. Studies show that it disproportionates into potassium sulfide and potassium sulfate at elevated temperatures [].

Q5: What materials are compatible with potassium sulfite at high temperatures?

A5: Research suggests that alumina is chemically inert to potassium sulfide but reacts with potassium sulfite. Other materials tested, including platinum, molybdenum, tungsten, quartz, machinable glass, boron nitride, and graphite, were not suitable for containing either potassium sulfide or potassium sulfite at high temperatures [].

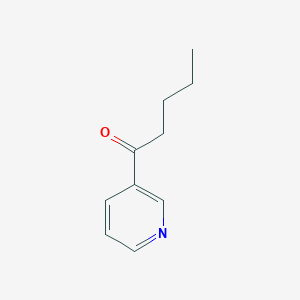

Q6: Can potassium sulfite be used as a reagent in organic synthesis?

A6: Yes, potassium sulfite can facilitate a Chan-Lam-type C-S coupling reaction with sodium aryl sulfinates and organoboron compounds to produce diaryl thioethers [].

Q7: What is the role of potassium sulfite in the Chan-Lam-type coupling reaction?

A7: Mechanistic studies suggest that potassium sulfite participates in deoxygenating the sulfinate through a radical mechanism, enabling the formation of the desired C-S bond [].

Q8: What are the products of the reaction between thiirane 1,1-dioxide and potassium hydroxide?

A8: The reaction primarily yields potassium ethanesulfonate, ethylene, and potassium sulfite. A small amount of potassium 2-hydroxyethanesulfinate is also formed, contrary to previous studies that identified it as the major product [].

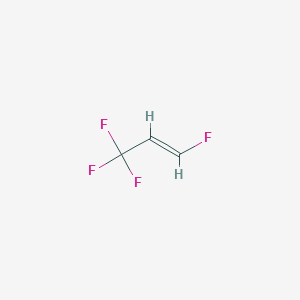

Q9: How does potassium sulfite impact the synthesis of perfluorosulfonic acids?

A9: Research shows that potassium sulfite can be used in a novel "deiodosulfination" reaction, converting perfluoroalkyl iodides to their corresponding disulfinates. These disulfinates can be further reacted to yield perfluorosulfonic acids and related compounds [].

Q10: Can potassium sulfite be used in food preservation?

A10: Yes, potassium sulfite is a recognized food additive often used for its preservative properties, typically as a sulfating agent [, , ].

Q11: How does potassium sulfite prevent the growth of microorganisms in food?

A11: Potassium sulfite acts as a reducing agent, inhibiting the growth of bacteria and fungi, thereby preserving food freshness [, ].

Q12: Are there concerns about allergic reactions to potassium sulfite in food?

A12: Yes, sulfite sensitivity is a known concern, with some individuals experiencing adverse reactions to sulfites in food, including those containing potassium sulfite. Reactions can range from mild to severe, including asthmatic responses [, ].

Q13: Can potassium sulfite be used to improve the color stability of fruit pulp?

A13: Research suggests that potassium sulfite, in combination with ascorbic acid and citric acid, can be used as a color-protecting agent in cherry pulp, preserving its color during storage [].

Q14: Does potassium sulfite impact the accuracy of bacterial plate counts in food analysis?

A14: Studies show that the bacteriostatic activity of onion homogenates can interfere with bacterial plate counts. Adding potassium sulfite to the blending solution can counteract this activity and improve the accuracy of the counts [].

Q15: Does potassium sulfite have applications in water treatment?

A15: Yes, potassium sulfite is a component in some multifunctional water treatment agents, primarily for boiler water treatment. It helps reduce water hardness, prevent scale formation, and maintain oxygen content within acceptable limits [].

Q16: Can potassium sulfite be used in the preparation of fruit wines?

A16: Research indicates that potassium sulfite is used in dragon fruit mulberry wine production. It is added during the juice preparation and fermentation process, contributing to the wine's stability, color, and flavor profile [].

Q17: Does potassium sulfite have any role in textile processing?

A17: Potassium sulfite is a component in some wool fabric caring agents. Its inclusion aims to enhance the softness, smoothness, and brightness of the fabric while preventing damage to the wool fibers [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)

![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)